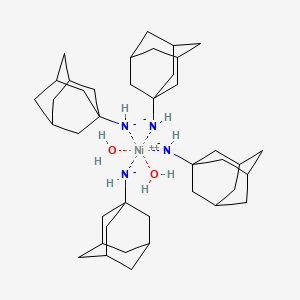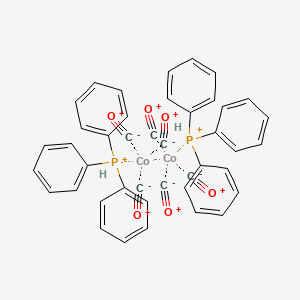
Hexacarbonylbis(triphenylphosphine)dicobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacarbonylbis(triphenylphosphine)dicobalt is a coordination compound with the formula ( \text{C}{42}\text{H}{30}\text{Co}_2\text{O}_6\text{P}_2 ). It is a complex of cobalt, carbon monoxide, and triphenylphosphine. This compound is known for its applications in organic synthesis, particularly in the Pauson-Khand reaction, which forms cyclopentenones from alkynes, alkenes, and carbon monoxide .
Preparation Methods
Hexacarbonylbis(triphenylphosphine)dicobalt can be synthesized through various methods. One common synthetic route involves the reaction of dicobalt octacarbonyl with triphenylphosphine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
[ \text{Co}_2(\text{CO})_8 + 2 \text{PPh}_3 \rightarrow (\text{CO})_3\text{Co}(\mu-\text{PPh}_3)\text{Co}(\text{CO})_3 + 2 \text{CO} ]
Chemical Reactions Analysis
Hexacarbonylbis(triphenylphosphine)dicobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxides.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions can occur, where triphenylphosphine or carbon monoxide ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hexacarbonylbis(triphenylphosphine)dicobalt has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in the Pauson-Khand reaction to form cyclopentenones.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of hexacarbonylbis(triphenylphosphine)dicobalt involves its ability to coordinate with various substrates, facilitating chemical reactions. In the Pauson-Khand reaction, the compound acts as a catalyst by coordinating with the alkyne and alkene substrates, promoting the formation of a cyclopentenone product. The molecular targets and pathways involved in its catalytic activity include the coordination of carbon monoxide and triphenylphosphine ligands, which stabilize the reactive intermediates .
Comparison with Similar Compounds
Hexacarbonylbis(triphenylphosphine)dicobalt can be compared with other similar cobalt carbonyl complexes, such as:
Dicobalt octacarbonyl (( \text{Co}_2(\text{CO})_8 )): This compound is a precursor to this compound and is used in similar catalytic applications.
Hexacarbonylbis(tri-n-butylphosphine)dicobalt: This compound has similar catalytic properties but with different phosphine ligands, affecting its reactivity and stability.
This compound is unique due to its specific ligand environment, which provides distinct catalytic properties and stability compared to other cobalt carbonyl complexes .
Properties
Molecular Formula |
C42H32Co2O6P2+2 |
|---|---|
Molecular Weight |
812.5 g/mol |
IUPAC Name |
carbon monoxide;cobalt;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.6CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6*1-2;;/h2*1-15H;;;;;;;;/p+2 |
InChI Key |
HBRKABXRCZNKBL-UHFFFAOYSA-P |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




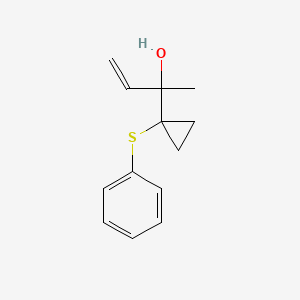
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
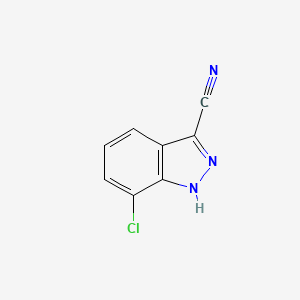
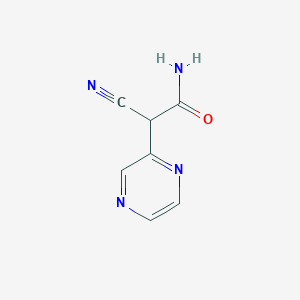
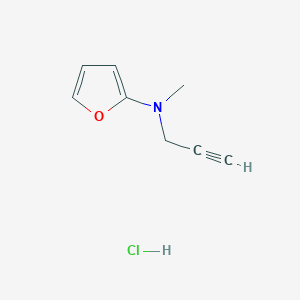
![N,N'-dibutyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine](/img/structure/B13093549.png)

![4-Chloro-2-phenyl-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one](/img/structure/B13093576.png)
![4-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13093580.png)
![tert-butyl N-[(2R)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate](/img/structure/B13093584.png)

